A Technical Guide to the Natural Sources of Cyanidin 3-sambubioside: From Identification to Bioactivity
A Technical Guide to the Natural Sources of Cyanidin 3-sambubioside: From Identification to Bioactivity
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the natural sources of Cyanidin (B77932) 3-sambubioside, a bioactive anthocyanin with significant potential in pharmaceutical and nutraceutical applications. This document details the primary plant sources, quantitative data on concentration, experimental protocols for extraction and analysis, and insights into the molecular signaling pathways modulated by this compound.
Natural Sources and Quantitative Analysis
Cyanidin 3-sambubioside is a naturally occurring pigment found in a variety of plants, contributing to the red, purple, and blue hues of their flowers, fruits, and leaves. Notable sources include members of the Adoxaceae, Grossulariaceae, and Malvaceae families. The concentration of this anthocyanin can vary significantly depending on the plant species, cultivar, and environmental conditions.
Black elderberry (Sambucus nigra) stands out as a particularly rich source of Cyanidin 3-sambubioside.[1] Other significant sources include redcurrant (Ribes rubrum) and roselle (Hibiscus sabdariffa).[1][2] The flowers of certain ornamental plants, such as Ranunculus and Matthiola incana cultivars, also contain this compound.[3][4]
The following table summarizes the quantitative data available for Cyanidin 3-sambubioside in prominent natural sources.
| Plant Source | Part | Concentration (mg/100g FW) | Reference |
| Black elderberry (Sambucus nigra) | Fruit | 462.96 | [1] |
| Redcurrant (Ribes rubrum) | Fruit | 9.47 | [1] |
Experimental Protocols
The accurate extraction and quantification of Cyanidin 3-sambubioside are critical for research and development purposes. High-Performance Liquid Chromatography with a Diode-Array Detector (HPLC-DAD) is the most common and reliable method for this analysis.
Extraction of Cyanidin 3-sambubioside from Plant Material
This protocol is a general guideline and may require optimization based on the specific plant matrix.
Materials:
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Plant material (e.g., fresh or frozen elderberries)
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Formic acid (or Trifluoroacetic acid)
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Distilled water
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Homogenizer or blender
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Centrifuge
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Rotary evaporator
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Solid-Phase Extraction (SPE) C18 cartridges
Procedure:
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Sample Preparation: Homogenize 10 g of the plant material with 50 mL of acidified methanol (e.g., methanol with 0.1% formic acid).
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Extraction: Sonicate the mixture for 30 minutes in an ultrasonic bath, followed by centrifugation at 4000 rpm for 15 minutes.
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Solvent Evaporation: Collect the supernatant and concentrate it using a rotary evaporator at a temperature below 40°C to remove the methanol.
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Purification (SPE):
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Condition a C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of acidified water (0.1% formic acid).
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Load the aqueous extract onto the cartridge.
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Wash the cartridge with 10 mL of acidified water to remove sugars and other polar impurities.
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Elute the anthocyanins with 5 mL of acidified methanol.
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Final Preparation: Evaporate the eluent to dryness under a gentle stream of nitrogen and reconstitute the residue in a known volume of the mobile phase for HPLC analysis.
Quantification by High-Performance Liquid Chromatography (HPLC-DAD)
Instrumentation and Conditions:
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HPLC System: A system equipped with a quaternary pump, autosampler, column oven, and diode-array detector.
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Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
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Mobile Phase A: Water with 0.5% formic acid.
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Mobile Phase B: Acetonitrile with 0.5% formic acid.
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Gradient Elution: A typical gradient starts with a low percentage of mobile phase B, which is linearly increased to elute the anthocyanins. An example gradient is as follows:
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0-5 min: 5% B
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5-25 min: 5-30% B
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25-30 min: 30-50% B
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30-35 min: 50-5% B (re-equilibration)
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Flow Rate: 1.0 mL/min.
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Column Temperature: 30°C.
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Detection Wavelength: 520 nm for quantification of cyanidin glycosides.
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Injection Volume: 10 µL.
Quantification: A calibration curve should be prepared using a certified reference standard of Cyanidin 3-sambubioside. The concentration of the analyte in the sample is determined by comparing its peak area with the calibration curve.
Signaling Pathways and Bioactivity
Cyanidin 3-sambubioside exhibits a range of biological activities, making it a compound of interest for drug development. Its mechanisms of action often involve the modulation of key signaling pathways.
Inhibition of Cancer Cell Metastasis via Akt/MMP-9 Pathway
Research has shown that Cyanidin 3-sambubioside can inhibit the metastasis of breast cancer cells. This is achieved through the downregulation of Matrix Metalloproteinase-9 (MMP-9) expression and the inhibition of Akt phosphorylation.[5] MMP-9 is a key enzyme involved in the degradation of the extracellular matrix, a crucial step in cancer cell invasion and metastasis. The PI3K/Akt pathway is a central regulator of cell survival, proliferation, and migration.
Caption: Inhibition of the Akt/MMP-9 pathway by Cyanidin 3-sambubioside.
Inhibition of Angiotensin-Converting Enzyme (ACE)
Cyanidin 3-sambubioside has been identified as a competitive inhibitor of the Angiotensin-Converting Enzyme (ACE).[6] ACE plays a crucial role in the renin-angiotensin system, which regulates blood pressure. By inhibiting ACE, Cyanidin 3-sambubioside can potentially contribute to antihypertensive effects.
Caption: Competitive inhibition of ACE by Cyanidin 3-sambubioside.
Inhibition of Nitric Oxide (NO) Production
Cyanidin 3-sambubioside can inhibit the production of nitric oxide (NO) induced by lipopolysaccharides (LPS) in macrophage cell lines.[4] While NO has important physiological roles, its overproduction is associated with inflammatory conditions. The inhibitory effect of cyanidin glycosides on NO production is partly mediated through the suppression of inducible nitric oxide synthase (iNOS) expression. This involves the attenuation of the NF-κB and MAPK signaling pathways.[3]
Caption: Inhibition of LPS-induced NO production by Cyanidin 3-sambubioside.
General Experimental Workflow
The following diagram illustrates a typical workflow for the investigation of Cyanidin 3-sambubioside from its natural source to the assessment of its biological activity.
Caption: General experimental workflow for Cyanidin 3-sambubioside research.
This technical guide provides a foundational understanding of Cyanidin 3-sambubioside, from its natural origins to its potential therapeutic applications. The provided protocols and pathway diagrams serve as a starting point for researchers to explore and harness the properties of this promising natural compound.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Inhibition of nitric oxide biosynthesis by anthocyanin fraction of blackberry extract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Cyanidin-3-O-sambubioside from Acanthopanax sessiliflorus fruit inhibits metastasis by downregulating MMP-9 in breast cancer cells MDA-MB-231 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibition of angiotensin convertin enzyme (ACE) activity by the anthocyanins delphinidin- and cyanidin-3-O-sambubiosides from Hibiscus sabdariffa - PubMed [pubmed.ncbi.nlm.nih.gov]
